![molecular formula C10H11NO3 B1391619 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1086380-48-4](/img/structure/B1391619.png)
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is an organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with carboxylic acid derivatives. The reaction conditions often include the use of catalysts such as copper(I) salts and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid serves as a versatile building block in synthetic chemistry. Its unique structure allows for various chemical transformations, making it valuable in the synthesis of more complex organic molecules.
Key Reactions:
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: May produce alcohols or amines.
- Substitution: Facilitates the introduction of different functional groups.
The compound's reactivity is attributed to its carboxylic acid functional group, which enhances its utility in synthetic pathways.
Medicine
Research into the pharmaceutical potential of this compound is ongoing. Preliminary studies suggest its efficacy as a pharmaceutical intermediate in drug development.
Potential Therapeutic Applications:
- Antimicrobial agents
- Anti-inflammatory compounds
- Modulators of enzyme activity
Further investigations are necessary to elucidate its mechanisms of action and therapeutic efficacy.
Industry
In industrial applications, this compound is utilized in the production of advanced materials such as polymers and resins. Its properties contribute to improved durability and performance in various formulations.
Applications in Material Science:
- Polymer Production: Used as a monomer in the synthesis of high-performance polymers.
- Coatings and Adhesives: Enhances adhesion properties and thermal stability.
Case Study 1: Synthesis of Novel Polymers
In a study published in the Journal of Polymer Science, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials demonstrated enhanced thermal stability compared to traditional polymers.
Case Study 2: Pharmaceutical Development
A research team investigated the potential of this compound as an antimicrobial agent. Results indicated significant activity against various bacterial strains, suggesting its promise as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
- 7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and materials science .
Biological Activity
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound belonging to the benzoxazine family, characterized by its heterocyclic structure that incorporates nitrogen and oxygen. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
- IUPAC Name : this compound
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.20 g/mol
- CAS Number : 1086380-48-4
- Purity : >90% .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the reaction of 3-methyl derivatives with carboxylic acid derivatives, often facilitated by catalysts such as copper(I) salts in solvents like dichloromethane .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound can modulate the activity of enzymes that are crucial for various metabolic pathways.
- Receptor Binding : It may bind to receptors that mediate physiological responses.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound. For instance:
- Antioxidant Activity : Research indicates that benzoxazine derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Antimicrobial Effects : Some studies have reported that compounds in the benzoxazine class possess antimicrobial properties, making them candidates for further development in pharmaceutical applications .
- Polymerization and Material Science : The compound's unique structure allows it to participate in polymerization reactions, leading to the development of novel materials with enhanced thermal stability and mechanical properties .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | Structure | Moderate antioxidant activity |
7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine | Structure | Antimicrobial properties |
7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | Structure | Enhanced thermal stability in polymers |
Properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-2-3-7-8(4-6)14-9(5-11-7)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBSIZBLCKNOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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